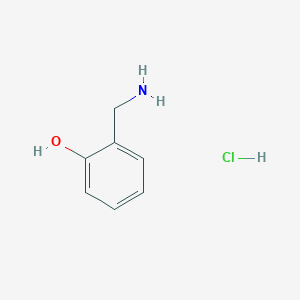

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

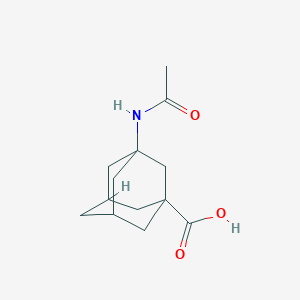

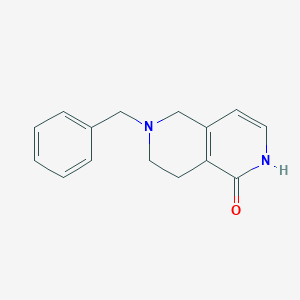

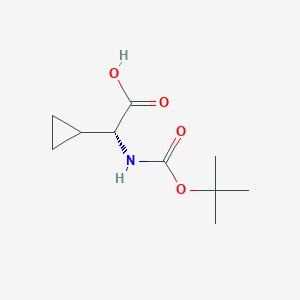

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is a biochemical compound with the molecular formula C11H14N2O and a molecular weight of 190.24 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one is 1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement and bonding of its atoms.

Wissenschaftliche Forschungsanwendungen

Summary of the Application

“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” is used in the synthesis of 1,5-substituted pyrrolidin-2-ones, which are pharmacologically important .

Methods of Application or Experimental Procedures

The method includes a Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation . This process involves donor–acceptor cyclopropanes reacting as 1,4- C, C -dielectrophiles, and amines reacting as 1,1-dinucleophiles .

Results or Outcomes

The resulting di- and trisubstituted pyrrolidin-2-ones can be used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

2. Drug Discovery

Summary of the Application

The pyrrolidine ring, which is a part of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Methods of Application or Experimental Procedures

The methods involve the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Results or Outcomes

The resulting bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have shown significant biological profiles .

3. Synthesis of Alkaloids and Unusual β-Amino Acids

Summary of the Application

“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

Methods of Application or Experimental Procedures

The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these compounds .

Results or Outcomes

The resulting alkaloids and unusual β-amino acids have been used in various applications, including medicinal chemistry .

4. Synthesis of Pyrrolidin-2-ones and 3-Iodopyrroles

Summary of the Application

“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives .

Methods of Application or Experimental Procedures

The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these compounds .

Results or Outcomes

The resulting pyrrolidin-2-ones and 3-iodopyrroles have been used in various applications, including medicinal chemistry .

5. Magnetic Resonance and Fluorescence Imaging

Summary of the Application

“1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” has been used in the synthesis of bifunctional pyrrolidin-2-one terminated manganese oxide nanoparticles for combined magnetic resonance and fluorescence imaging .

Methods of Application or Experimental Procedures

The methods involve the use of “1-(3-Amino-2-methylphenyl)pyrrolidin-2-one” as a key intermediate in the synthesis of these nanoparticles .

Results or Outcomes

The resulting nanoparticles have been used in various imaging applications, providing valuable information for medical diagnosis and treatment .

Zukünftige Richtungen

The future directions for research and applications of 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one are not explicitly stated in the available literature. Given its biochemical nature, it may have potential applications in proteomics research . Further studies are needed to explore its properties and potential uses.

Eigenschaften

IUPAC Name |

1-(3-amino-2-methylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-9(12)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAORLULYDTYAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCC2=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00516777 |

Source

|

| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |

CAS RN |

69131-43-7 |

Source

|

| Record name | 1-(3-Amino-2-methylphenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00516777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

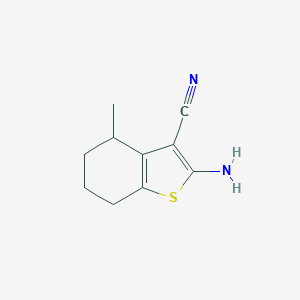

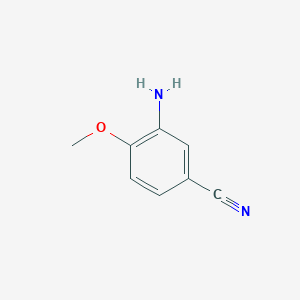

![6-Amino-4-ethyl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B112840.png)